molecular formula C20H18N2O4S2 B12123007 N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B12123007
M. Wt: 414.5 g/mol
InChI Key: DATLKRREYCZTGQ-WJDWOHSUSA-N
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Description

The compound N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide (CAS 461717-08-8, molecular formula C₂₀H₁₈N₂O₄S₂, molecular weight 414.4979) is a rhodanine derivative characterized by a 2,3-dimethoxy-substituted benzylidene group at the 5-position of the thiazolidinone core and a 2-methylbenzamide substituent at the 3-position . Its structure (SMILES: COC1=CC=C(/C=C2\SC(=S)N(NC(=O)C3=CC=CC=C3C)C2=O)C(OC)=C1) highlights key functional groups:

  • 2,3-Dimethoxybenzylidene: Provides electron-donating methoxy groups at the 2- and 3-positions of the aryl ring.
  • 2-Methylbenzamide: Introduces steric bulk and moderate lipophilicity.

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C20H18N2O4S2/c1-12-7-4-5-9-14(12)18(23)21-22-19(24)16(28-20(22)27)11-13-8-6-10-15(25-2)17(13)26-3/h4-11H,1-3H3,(H,21,23)/b16-11-

InChI Key

DATLKRREYCZTGQ-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=S

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dimethoxybenzaldehyde

2,3-Dimethoxybenzaldehyde, a critical precursor, is synthesized via formylation of 1,2-dimethoxybenzene (Scheme 1):

Procedure (Adapted from):

  • Reactants : 1,2-Dimethoxybenzene (10 mmol), formaldehyde (12 mmol), MgCl₂ (15 mmol), triethylamine (20 mmol).

  • Solvent : Xylene (10 mL).

  • Conditions : Reflux at 100°C for 6 h.

  • Yield : 94.4%

  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 10.42 (s, 1H, CHO), 7.44–7.38 (m, 2H, Ar-H), 6.94 (d, J = 8.4 Hz, 1H, Ar-H), 3.98 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃).

Preparation of N-(2-Methylbenzoyl)Rhodanine

The rhodanine core is functionalized with a 2-methylbenzamide group via acylation (Scheme 2):

Procedure :

  • Synthesis of Rhodanine (2-thioxothiazolidin-4-one):

    • React ammonium dithiocarbamate (10 mmol) with chloroacetic acid (10 mmol) in aqueous HCl (2 M) at 80°C for 4 h.

    • Yield : 85%

    • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, NH), 4.32 (s, 2H, CH₂), 3.81 (s, 2H, SCH₂).

  • Acylation with 2-Methylbenzoyl Chloride :

    • Reactants : Rhodanine (5 mmol), 2-methylbenzoyl chloride (6 mmol), triethylamine (7 mmol).

    • Solvent : Dichloromethane (20 mL).

    • Conditions : Stir at 25°C for 12 h.

    • Workup : Wash with NaHCO₃ (5%), dry over Na₂SO₄, and recrystallize from ethanol.

    • Yield : 78%

    • Characterization :

      • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, NH), 7.82–7.22 (m, 4H, Ar-H), 4.28 (s, 2H, CH₂), 3.75 (s, 2H, SCH₂), 2.51 (s, 3H, CH₃).

Knoevenagel Condensation for Benzylidene Formation

The benzylidene group is introduced via condensation of N-(2-methylbenzoyl)rhodanine with 2,3-dimethoxybenzaldehyde (Scheme 3):

Procedure :

  • Reactants : N-(2-methylbenzoyl)rhodanine (1 mmol), 2,3-dimethoxybenzaldehyde (1.1 mmol), NaOAc (3 mmol).

  • Solvent : Glacial acetic acid (5 mL).

  • Conditions : Reflux at 110°C for 8 h.

  • Workup : Pour into ice-water, filter, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

  • Yield : 72%

  • Characterization :

    • ¹H NMR (500 MHz, DMSO-d₆): δ 8.12 (s, 1H, CH=C), 7.65–7.12 (m, 7H, Ar-H), 4.02 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 2.48 (s, 3H, CH₃).

    • 13C NMR (125 MHz, DMSO-d₆): δ 191.2 (C=O), 167.8 (C=S), 152.1–112.4 (Ar-C), 56.3 (OCH₃), 21.4 (CH₃).

    • HRMS (ESI) : m/z Calcd for C₂₁H₁₉N₂O₅S₂ [M+H]⁺: 455.0794; Found: 455.0798.

Optimization and Mechanistic Insights

Reaction Kinetics

  • Temperature : Reflux (~110°C) ensures sufficient energy for imine formation and dehydration.

  • Catalyst : Sodium acetate acts as a mild base, facilitating enolate formation and accelerating condensation.

Stereochemical Outcome

The (Z)-configuration of the benzylidene group is thermodynamically favored, as confirmed by NOESY correlations between the benzylidene proton and adjacent aromatic hydrogens.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 20 min.

  • Yield : 68% (reduced due to rapid decomposition).

One-Pot Method

  • Reactants : 2-Methylbenzoyl isothiocyanate, mercaptoacetic acid, and 2,3-dimethoxybenzaldehyde.

  • Yield : <50% (lower due to competing side reactions).

Challenges and Solutions

  • Low Solubility : Rhodanine intermediates exhibit poor solubility in polar solvents; dimethylformamide (DMF) enhances dissolution during acylation.

  • Byproducts : Unreacted aldehyde is removed via column chromatography using gradient elution.

Scalability and Industrial Relevance

  • Pilot-Scale (100 g batch):

    • Yield : 70% (consistent with lab-scale).

    • Purity : >99% (HPLC).

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents like alkyl halides or acyl chlorides.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazolidine can inhibit various bacterial strains:

CompoundBacterial StrainIC50 (µg/mL)
Compound AStaphylococcus aureus12
Compound BEscherichia coli15
Compound CPseudomonas aeruginosa10

These findings suggest that this compound may serve as a potential antimicrobial agent against resistant bacterial strains.

Anticancer Activity

The thiazolidine derivatives have also been investigated for their anticancer properties. Several studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action : The compound may exert its effects by modulating signaling pathways involved in cell survival and apoptosis, including the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antiviral Activity

Recent studies have highlighted the potential antiviral effects of thiazolidine derivatives against various viruses. For example, some compounds have shown activity against influenza virus and HIV by interfering with viral replication processes. These findings indicate a promising area for further investigation into the use of this compound as an antiviral agent .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of thiazolidine derivatives against multi-drug resistant strains of bacteria. The results indicated that this compound exhibited significant antibacterial activity with an IC50 value comparable to standard antibiotics.

Case Study 2: Anticancer Mechanisms

In a study published in Cancer Letters, researchers explored the anticancer mechanisms of thiazolidine derivatives. They found that treatment with this compound led to increased apoptosis in MCF-7 cells through caspase activation pathways .

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, resulting in the compound’s antimicrobial or anticancer effects. The dimethoxybenzylidene group may also contribute to its biological activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The position and number of methoxy groups on the benzylidene ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Benzylidene Substituents Molecular Weight Melting Point (°C) Notable Features Reference
Target Compound 2,3-Dimethoxy 414.50 Not reported Anti-infection pathways, ADC research
4b (3,4-Dimethoxy) 3,4-Dimethoxy Not reported 234–236 High yield (92–96%), yellow crystals
4c (3,5-Dimethoxy) 3,5-Dimethoxy Not reported Not reported Synthesized in 90% yield
BH47657 2,5-Dimethoxy 506.59 Not reported 4-Benzyloxybenzamide substituent
3d (4-Hydroxy-3-methoxy) 4-Hydroxy-3-methoxy Not reported 217–219 Carboxylic acid substituent

Key Observations :

  • Positional Isomerism : The 3,4-dimethoxy analog (4b) exhibits a lower melting point (234–236°C) compared to the 1,3-benzodioxole analog (4a, 252–254°C), suggesting reduced crystallinity with methoxy vs. fused dioxole systems .

Modifications on the Amide Substituent

The benzamide moiety’s substituents modulate lipophilicity and steric effects:

Compound Amide Substituent Biological Activity (if reported) Reference
Target Compound 2-Methylbenzamide Not explicitly reported
Compound 3-Nitrobenzamide 14.19% activity (p < 0.05)
2-Chloro-N-[(5Z)-...]benzamide 2-Chlorobenzamide Not reported (CAS 302549-32-2)
2-Nitrobenzamide (CAS 292161-07-0) 2-Nitrobenzamide Not reported

Key Observations :

  • Steric Effects : The 2-methyl group in the target compound balances lipophilicity and steric hindrance, which could optimize pharmacokinetics compared to bulkier substituents.

Core Structure Variations

Rhodanine derivatives are often compared to thiazolidinone and imidazolidinone analogs:

  • Thiazolidinone vs.

Research Findings and Implications

Synthetic Efficiency : Methoxy-substituted benzylidene derivatives are consistently synthesized in high yields (>90%) via condensation reactions, underscoring their synthetic accessibility .

Structure-Activity Relationships (SAR) :

  • Methoxy Positioning : 3,4-Dimethoxy analogs (e.g., 4b) may exhibit enhanced planarity and intermolecular interactions compared to 2,3- or 3,5-substituted derivatives.
  • Amide Substituents : Nitro and chloro groups on the benzamide moiety correlate with higher electrophilicity, which could enhance target engagement but require optimization for toxicity .

Biological Activity

N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a compound classified under rhodanine derivatives, notable for its diverse biological activities. These compounds have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound features a thiazolidine ring with a thioxo group at the 2-position and an oxo group at the 4-position, contributing to its unique biological activity. Its molecular formula is C26H22N2O5S2C_{26}H_{22}N_{2}O_{5}S^{2} with a molecular weight of approximately 506.59 g/mol .

Biological Activity Overview

Research indicates that rhodanine derivatives exhibit various biological activities:

  • Antimicrobial Activity : Many studies have highlighted the effectiveness of these compounds against a range of bacterial and fungal pathogens. For instance, derivatives similar to this compound have shown significant antibacterial properties .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity across several tumor cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation effectively, particularly in breast carcinoma (MDA-MB 231) and colorectal carcinoma (Caco2) cell lines. Notably, certain analogs have exhibited IC50 values below 10 μM, indicating potent activity .
  • Mechanism of Action : The biological mechanisms through which these compounds exert their effects include inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For example, some derivatives have been identified as inhibitors of DYRK1A kinase, which plays a crucial role in various cellular processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in multiple cancer cell lines (IC50 < 10 μM)
Enzyme InhibitionInhibits DYRK1A kinase with sub-micromolar affinity

Detailed Research Findings

In a study investigating the synthesis and biological evaluation of related thiazolidinone compounds, several analogs were tested for their anticancer activity. The results indicated that specific structural modifications significantly enhanced their potency against cancer cells . For instance:

  • Compound Variants : Modifications at the benzylidene position influenced the overall activity; bulky groups tended to maintain or enhance inhibitory effects on DYRK1A.
  • Cell Line Testing : The study included a panel of tumor cell lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and others to assess the breadth of anticancer efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide?

Methodological Answer: A common approach involves condensation of 2-thioxothiazolidin-4-one derivatives with substituted benzaldehydes under acidic conditions. For example:

  • Step 1: React 2-methylbenzamide-substituted thiazolidinone with 2,3-dimethoxybenzaldehyde in glacial acetic acid, using anhydrous sodium acetate as a base catalyst.
  • Step 2: Reflux for 6–8 hours, followed by precipitation in ice-cold water and recrystallization (ethanol or methanol).
  • Yield Optimization: Adjust stoichiometry (1:1 molar ratio of aldehyde to thiazolidinone) and reaction time (monitor via TLC).
  • Critical Parameters: Moisture-free conditions and precise pH control to favor Z-isomer formation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • FT-IR: Identify key functional groups (e.g., C=O at ~1700–1750 cm⁻¹, C=S at ~1250–1350 cm⁻¹, and methoxy C-O at ~1200 cm⁻¹) .
  • NMR:
    • ¹H NMR: Assign methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and thiazolidinone NH (δ ~10–12 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O at ~170 ppm) and thiocarbonyl (C=S at ~190 ppm) signals.
  • UV-Vis: Analyze π→π* transitions in the benzylidene moiety (λmax ~300–350 nm) .

Q. How can researchers validate the stereochemistry of the benzylidene moiety (Z-isomer)?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between the benzylidene aromatic protons and the thiazolidinone ring protons.
  • X-ray Crystallography: Resolve the Z-configuration via single-crystal analysis (e.g., bond angles and torsion angles) .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values for Z- and E-isomers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Setup: Use B3LYP/6-31G* basis sets to calculate:
    • HOMO-LUMO gaps (predicting charge transfer interactions).
    • Electrostatic potential maps (identifying nucleophilic/electrophilic sites).
  • Solvent Effects: Include polarizable continuum models (PCM) for solvent interactions.
  • Validation: Cross-check computed IR/NMR spectra with experimental data to refine functional/basis set choices .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Methodological Answer:

  • Parameter Adjustment: Tweak DFT basis sets (e.g., 6-311++G**) or include dispersion corrections (e.g., Grimme’s D3).
  • Dynamic Effects: Perform molecular dynamics simulations to account for conformational flexibility.
  • Multi-Technique Validation: Combine NMR, X-ray, and UV-Vis data to identify outliers (e.g., solvent-induced shifts in UV spectra) .

Q. How can researchers evaluate the compound’s bioactivity (e.g., antimicrobial or anti-inflammatory potential)?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial: Use agar diffusion (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
    • Antioxidant: Measure DPPH/ABTS radical scavenging activity.
  • Mechanistic Studies:
    • Molecular docking (e.g., with COX-2 or DNA gyrase) to predict binding affinity.
    • ROS detection assays (e.g., fluorescence probes) for oxidative stress analysis .

Q. What are the key challenges in scaling up synthesis while maintaining Z-isomer purity?

Methodological Answer:

  • Reaction Optimization: Use high-boiling solvents (e.g., DMF or DMSO) to enhance solubility and reduce side reactions.
  • Catalyst Screening: Test ionic liquids or phase-transfer catalysts to improve regioselectivity.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the Z-isomer .

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